3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group, dimethyl substitutions, and a propanoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free conditions can be employed to reduce environmental impact and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution Reagents: NBS, halogens (Cl2, Br2)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of oxidoreductases, leading to changes in cellular redox states and influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as clemizole and etonitazene, share some structural similarities with pyrazolo[3,4-b]pyridines.
Pyrazoline Derivatives: These compounds, like 4-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl derivatives, also exhibit similar biological activities.
Uniqueness
What sets 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group and the propanoic acid moiety enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(2-benzyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-12-10-15(22)20(9-8-16(23)24)18-17(12)13(2)21(19-18)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,23,24) |
InChI Key |
GJLCZTIUTGGZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C(=C12)C)CC3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.